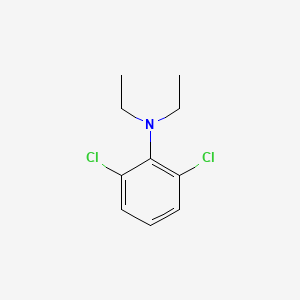

![molecular formula C20H23N5O3 B2506164 2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 877644-48-9](/img/structure/B2506164.png)

2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione" is a complex organic molecule that likely falls within the class of imidazole derivatives. Imidazole rings are five-membered heterocycles containing two nitrogen atoms, which are known for their significance in biological systems and pharmaceutical applications. The presence of a purine moiety suggests that this compound may have interesting interactions with biological systems, given that purines are key components of nucleic acids.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the oxidative coupling of 2-aminopyridines with β-keto esters and 1,3-diones can lead to the formation of imidazo[1,2-a]pyridines, which are structurally related to the compound . Another relevant synthesis pathway involves intramolecular alkylation of purine diones, which could potentially be adapted to synthesize the target compound . These methods highlight the versatility and complexity of synthesizing imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which is ionizable and aromatic. This ring system improves the pharmacokinetic characteristics of molecules, optimizing solubility and bioavailability . The specific substituents on the imidazole ring, such as ethoxyethyl and phenyl groups, would influence the compound's electronic properties and potential interactions with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to understand its reactivity. For example, the reaction of aminoquinoline diones with isothiocyanates can lead to the formation of novel spiro-linked compounds . These types of reactions could be relevant for the functionalization of the compound or for the synthesis of related derivatives with potentially different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of multiple substituents can affect the compound's melting point, solubility, and stability. Biological studies on similar compounds have shown that imidazole rings confer a range of biological activities, including antimicrobial and anticancer properties . Additionally, the synthesis and evaluation of related compounds have provided insights into their potential as antidepressant agents, highlighting the importance of the imidazole moiety in medicinal chemistry .

科学的研究の応用

Synthesis and Biological Activity

The compound 2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione, although not directly mentioned, can be related to the broader class of purine derivatives. These derivatives, including 7,8-polymethylenepurines and 1-substituted-7,8-polymethylenehypoxanthines, have been synthesized and studied for their potential biological activities. For instance, 6-substituted purines have shown antiviral activity, and 1-substituted purines have been researched for their antihypertensive properties (Nilov et al., 1995).

Chemical Synthesis and Characterization

The synthesis of complex purine analogs involves multiple steps, including condensation reactions, to yield various substituted derivatives. These processes are fundamental in creating compounds with potential pharmacological applications. For example, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles, important precursors of purine analogs, involves base-catalyzed cyclization and subsequent reactions leading to various purine structures (Alves et al., 1994).

Quantum-Mechanical Modeling

Quantum-mechanical modeling provides insights into the conformations and stability of purine derivatives, such as imidazoquinazoline diones. These studies help understand the electronic structure and potential reactivity or biological activity of these compounds. For instance, research on esters with the imidazoquinazoline ring has employed quantum-mechanical modeling to elucidate which conformers are formed and why, shedding light on their chemical and physical properties (Hęclik et al., 2017).

Novel Synthesis Methods

Innovative synthesis methods allow for the creation of novel purine derivatives with potential therapeutic applications. For example, the one-pot multicomponent synthesis of benzo[g]imidazo[1,2-a]quinolone-6,11-dione derivatives from readily available starting materials represents a significant advancement in the field. These methods provide efficient pathways to complex structures, which could have various biological activities (Bayat et al., 2016).

作用機序

Target of action

Imidazoles and purines interact with a variety of biological targets. For instance, imidazoles are known to interact with nitric oxide synthase and various enzymes . Purines, on the other hand, are involved in numerous biological processes and can interact with various enzymes and receptors .

Mode of action

The mode of action of imidazoles and purines can vary greatly depending on the specific compound and its targets. They can act as inhibitors, activators, or modulators of their targets .

Biochemical pathways

Imidazoles and purines are involved in numerous biochemical pathways. For example, purines play a crucial role in energy transfer and storage, signal transduction, and regulation of enzyme activity .

Pharmacokinetics

The ADME properties of imidazoles and purines can vary greatly depending on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of imidazoles and purines depend on their specific targets and mode of action. They can lead to changes in cellular signaling, enzyme activity, gene expression, and more .

Action environment

The action, efficacy, and stability of imidazoles and purines can be influenced by various environmental factors such as pH, temperature, the presence of other molecules, and more .

Safety and Hazards

将来の方向性

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

特性

IUPAC Name |

2-(2-ethoxyethyl)-4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-5-28-12-11-23-18(26)16-17(22(4)20(23)27)21-19-24(13(2)14(3)25(16)19)15-9-7-6-8-10-15/h6-10H,5,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAFTPMSXKKAQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4)C)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2506082.png)

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)

![4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide](/img/structure/B2506091.png)

![1-{4-[4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazin-1-yl]phenyl}ethan-1-one](/img/structure/B2506093.png)

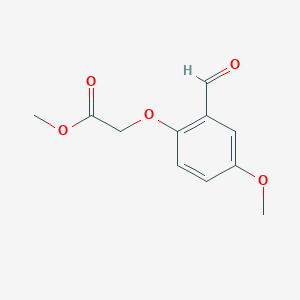

![Methyl 2-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2506098.png)

![N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506099.png)

![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2506102.png)

![N-(2,5-dimethoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2506103.png)